Thorium tetrabromide

Catalog No.
S1917514
CAS No.
13453-49-1
M.F
Br4Th
M. Wt
551.65 g/mol
Availability
In Stock
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Thorium tetrabromide

CAS Number

13453-49-1

Product Name

Thorium tetrabromide

IUPAC Name

thorium(4+);tetrabromide

Molecular Formula

Br4Th

Molecular Weight

551.65 g/mol

InChI

InChI=1S/4BrH.Th/h4*1H;/q;;;;+4/p-4

InChI Key

OMDXFCRSKHYDTM-UHFFFAOYSA-J

SMILES

Br[Th](Br)(Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Br-].[Th+4]

Thorium tetrabromide is a chemical compound with the formula ThBr4\text{ThBr}_4. It appears as a white crystalline solid and has a melting point of approximately 679 °C and a boiling point of around 857 °C. The compound exists in two distinct phases: an alpha phase and a beta phase, with a phase transition occurring at about 426 °C. Thorium tetrabromide is notable for being deliquescent, meaning it can absorb moisture from the air, and it is soluble in water and alcohol, as well as in ethylenediamine .

, particularly with organic compounds. For instance, it can react with organic solvents to form complex compounds. Additionally, thorium tetrabromide can undergo hydrolysis in the presence of water, leading to the formation of thorium hydroxides and bromides. The reactions typically involve the release of bromine gas and may vary depending on the conditions such as temperature and concentration .

Thorium tetrabromide can also interact with alkali metal bromides to form congruently melting compounds, which have been studied for their thermal properties .

The synthesis methods for thorium tetrabromide include:

  • Direct Reaction: Reacting thorium metal or its compounds directly with bromine or hydrogen bromide.
  • Hydroxide Reaction: Reacting thorium(IV) hydroxide with hydrobromic acid.
  • Sublimation: Purification through sublimation at approximately 600 °C under vacuum conditions.

These methods allow for the production of high-purity thorium tetrabromide suitable for various applications .

Thorium tetrabromide has several applications, particularly in the field of radiation detection and scintillation. It exhibits fluorescence and radioluminescence properties, emitting blue light when exposed to radiation, making it useful in scintillator materials for detecting ionizing radiation . Additionally, its unique chemical properties allow it to be used in various chemical synthesis processes involving metal halides.

Interaction studies involving thorium tetrabromide have focused on its complex formation with organic solvents and alkali metal bromides. These studies reveal insights into its reactivity patterns and potential applications in material science. The interactions often lead to the formation of new complexes that exhibit distinct thermal and chemical properties compared to their parent compounds .

Thorium tetrabromide shares similarities with several other thorium halides. Below is a comparison highlighting its uniqueness among related compounds:

CompoundFormulaMelting Point (°C)SolubilityUnique Features
Thorium TetrabromideThBr₄679Soluble in waterDeliquescent; emits blue light
Thorium TetrachlorideThCl₄770Soluble in waterHigher melting point; forms complexes
Thorium TetraiodideThI₄~600Soluble in waterMore reactive; forms multiple modifications
Thorium TribromideThBr₃UnknownHighly reactiveLess stable; disproportionates at high temperatures

Thorium tetrabromide's unique combination of properties such as its deliquescent nature and luminescence distinguishes it from other similar compounds within the group of thorium halides .

Direct Synthesis via Elemental Reaction

Direct synthesis methods involve the immediate reaction between elemental thorium and bromine-containing reagents, representing the most straightforward approach to thorium tetrabromide production. These methods offer high yields and relatively pure products when properly executed under controlled conditions.

Bromination of Metallic Thorium

The most established method for direct synthesis of thorium tetrabromide involves the reaction between metallic thorium and bromine gas under vacuum conditions. This procedure requires precise temperature control and atmospheric management to achieve optimal yields and product purity [1].

The fundamental reaction proceeds according to the equation:
Th(s) + 2Br₂(g) → ThBr₄(s)

The synthesis procedure involves suspending metallic thorium (typically 600 grams) in a carbon basket within a specialized apparatus consisting of pyrex end sections and a quartz center tube. One end of the apparatus contains degassed liquid bromine, while the opposite end serves as the collection point for the thorium tetrabromide product [1].

The reaction requires strict vacuum conditions, with the apparatus evacuated to pressures of 10⁻⁴ millimeters of mercury to prevent contamination and ensure controlled reaction kinetics. The thorium metal is heated using an electric furnace to temperatures between 900°C and 950°C. After achieving the target temperature, gaseous bromine at approximately 100 millimeters of mercury pressure is introduced into the hot zone [1].

The reaction occurs immediately upon bromine introduction, with thorium tetrabromide subliming from the reaction zone and depositing on cooler tube walls approximately 10 centimeters below the heating zone. Additional product is recovered as powder that settles at the tube bottom. This synthesis method typically achieves yields between 80% and 90% of the theoretical maximum [1].

Physical properties of the synthesized material include the formation of white hygroscopic crystals with a melting point of 679°C [2]. The molecular weight is 551.654 grams per mole, with a density of 5.67 grams per cubic centimeter [3]. The boiling point is reported as 725°C, though other sources indicate higher values of approximately 857°C [2] [3].

Gas-Phase Reactions with Hydrogen Bromide or Bromine

Alternative gas-phase synthesis routes utilize hydrogen bromide or controlled bromine atmospheres to achieve thorium tetrabromide formation. These methods offer advantages in terms of reaction control and potentially reduced impurity levels compared to liquid-phase bromine reactions.

Gas-phase reactions typically involve exposing thorium metal to hydrogen bromide vapor at elevated temperatures. The reaction proceeds through surface bromination followed by volatilization and subsequent condensation of the thorium tetrabromide product. Temperature requirements for hydrogen bromide reactions are generally lower than those required for direct bromine gas reactions, typically ranging from 600°C to 800°C [2].

The advantage of hydrogen bromide-based synthesis lies in the more controlled reaction kinetics and reduced risk of over-bromination or thermal decomposition. The hydrogen gas byproduct is easily removed from the reaction system, leaving pure thorium tetrabromide as the primary product.

Indirect Synthesis Routes

Indirect synthesis methods utilize thorium compounds other than metallic thorium as starting materials, offering advantages when metallic thorium is not readily available or when specific purity requirements must be met.

Hydrobromic Acid Treatment of Thorium Hydroxide

The treatment of thorium hydroxide with hydrobromic acid represents a classical indirect synthesis route for thorium tetrabromide production. This method is particularly useful when starting from thorium compounds rather than metallic thorium [4].

The fundamental reaction can be represented as:
Th(OH)₄ + 4HBr → ThBr₄ + 4H₂O

Fresh thorium hydroxide exhibits ready solubility in hydrobromic acid, facilitating the formation of thorium tetrabromide solutions. However, aged or dried thorium hydroxide shows increased resistance to dissolution, requiring more vigorous reaction conditions [5].

The reaction typically proceeds at moderate temperatures (80°C to 120°C) in aqueous solution. Thorium hydroxide is slowly added to concentrated hydrobromic acid solution with continuous stirring. The reaction is exothermic and requires temperature control to prevent violent boiling or decomposition.

Following complete dissolution, the thorium tetrabromide can be crystallized from solution through controlled evaporation or temperature reduction. The hygroscopic nature of thorium tetrabromide requires careful handling during isolation to prevent moisture uptake and subsequent hydrate formation [4].

Water solubility data indicates that thorium tetrabromide exhibits ready solubility in aqueous media, with reported solubility of 65 grams per 100 milliliters of water at 20°C [2]. The compound also demonstrates solubility in ethanol and ethylenediamine, providing multiple crystallization media options [6].

Carbothermal Reduction of Thorium Dioxide

An alternative indirect synthesis route involves the carbothermal reduction of thorium dioxide in the presence of bromine vapor. This method represents a modification of the aluminum halide exchange reaction, utilizing carbon as the reducing agent [7].

The reaction proceeds according to the equation:
ThO₂ + 2C + 2Br₂ → ThBr₄ + 2CO

This synthesis method requires temperatures between 800°C and 900°C to achieve practical reaction rates. The thorium dioxide and carbon mixture must be heated to approximately 1100°C in some variations to ensure complete reduction [2].

The carbothermal reduction method offers advantages when thorium dioxide is more readily available than metallic thorium. The reaction can be conducted in a bromine-saturated nitrogen atmosphere to maintain consistent bromine availability throughout the reduction process.

Product separation involves sublimation of the thorium tetrabromide from the reaction mixture, leaving carbon and other non-volatile impurities behind. This separation mechanism contributes to product purity and simplifies isolation procedures.

A particularly elegant modification of this approach involves the reaction between thorium dioxide and aluminum tribromide with subsequent chemical vapor transport. This method, developed by Deubner and colleagues, utilizes the reaction:
3ThO₂ + 4AlBr₃ → 3ThBr₄ + 2Al₂O₃

The reaction proceeds with in situ chemical vapor transport, yielding thorium tetrabromide in crystalline form with high purity. This method avoids the use of metallic thorium and tolerates less pure thorium dioxide starting materials [7].

Purification Techniques

The purification of thorium tetrabromide requires specialized techniques due to its hygroscopic nature and the presence of potential oxybromide contaminants. Multiple approaches have been developed to achieve high-purity material suitable for research and industrial applications.

Sublimation Under Controlled Conditions

Sublimation represents the primary purification technique for thorium tetrabromide, taking advantage of its significant vapor pressure at elevated temperatures. The process removes non-volatile impurities while concentrating the desired product through controlled vapor transport [8].

Vacuum sublimation is typically conducted at temperatures between 400°C and 500°C under pressures of 10⁻³ to 10⁻⁵ millimeters of mercury. The apparatus consists of a heated source chamber containing crude thorium tetrabromide and a cooled collection chamber where purified crystals form.

Temperature gradient control is critical for successful sublimation purification. A local temperature gradient moves slowly through the material, causing successive sublimation at the rear of the gradient and crystallization at the front. This process achieves large-scale elimination of impurities and approaches optimal composition [8].

The sublimation process benefits from the fact that thorium tetrabromide forms crystals that are transparent to their own emission radiation, eliminating self-absorption effects that can complicate purification of other luminescent materials [1].

Solvent Crystallization Strategies

Crystallization from appropriate solvents provides an alternative purification approach, particularly useful when sublimation is not practical or when specific crystal forms are required.

Water represents the most common crystallization solvent for thorium tetrabromide, given its high solubility of 65 grams per 100 milliliters at 20°C [2]. The crystallization procedure involves dissolving crude thorium tetrabromide in hot water and allowing controlled cooling to promote crystal formation.

Ethanol-water mixtures offer advantages for controlling crystal size and morphology. The solvent pair approach involves dissolving thorium tetrabromide in the better solvent (water) and adding the poorer solvent (ethanol) to the hot solution until saturation occurs [9].

The crystallization process must account for the hygroscopic nature of thorium tetrabromide. Crystallization is typically conducted under dry nitrogen atmospheres or in controlled humidity environments to prevent unwanted hydrate formation [9].

Temperature control during crystallization affects both crystal quality and purity. Slow cooling rates generally produce larger, higher-quality crystals, while rapid cooling yields smaller crystals with potentially higher impurity incorporation.

Removal of Oxybromide Contaminants

Oxybromide contaminants represent a particular challenge in thorium tetrabromide purification, as these compounds can form during synthesis or handling in the presence of moisture or oxygen.

The formation of thorium oxybromide species occurs through hydrolysis reactions:
ThBr₄ + H₂O → ThOBr₂ + 2HBr

These oxybromide species exhibit different physical and chemical properties compared to pure thorium tetrabromide, potentially interfering with intended applications [10].

Selective removal of oxybromide contaminants can be achieved through controlled sublimation conditions where the vapor pressures of the oxybromide species differ significantly from thorium tetrabromide. Temperature and pressure optimization allows preferential volatilization of the desired compound while leaving oxybromide impurities behind.

Chemical treatment with anhydrous hydrogen bromide can convert oxybromide species back to thorium tetrabromide:
ThOBr₂ + 2HBr → ThBr₄ + H₂O

This treatment is typically conducted at elevated temperatures (200°C to 300°C) under flowing anhydrous hydrogen bromide atmosphere. The water byproduct is removed by the gas stream, driving the reaction toward thorium tetrabromide formation.

Alternative approaches utilize selective dissolution techniques where oxybromide species show different solubility behavior compared to thorium tetrabromide in specific solvents. Careful solvent selection allows separation through fractional crystallization or selective extraction procedures.

The purity assessment of thorium tetrabromide following oxybromide removal requires analytical techniques sensitive to oxygen content. X-ray powder diffraction and infrared spectroscopy provide definitive identification of pure thorium tetrabromide versus oxybromide-contaminated material [7].

Storage and handling procedures must prevent oxybromide formation after purification. This typically involves maintenance of anhydrous conditions through desiccant use, inert atmosphere storage, or sealed container systems that exclude moisture and oxygen exposure.

α-Thorium Tetrabromide Orthorhombic Phase

The α-thorium tetrabromide polymorph represents the low-temperature modification of the compound, characterized by a tetragonal crystal system with space group I4₁/a (No. 88). Recent rerefinement studies have provided highly precise crystallographic data for this polymorph [1] [2] [3]. The structure exhibits remarkable precision in its lattice parameters, with a = 6.7068(2) Å and c = 13.5792(6) Å, yielding a unit cell volume of 610.81(5) ų [1]. The calculated density reaches 5.999 g/cm³, with four formula units per unit cell [1].

In the α-thorium tetrabromide structure, each thorium atom occupies a site with symmetry 4̄ and is surrounded by eight bromine atoms forming a tetragonal-disphenoidal coordination polyhedron [1] [2]. The thorium-bromine bond distances exhibit two distinct values: four shorter bonds at 2.9100(4) Å and four longer bonds at 3.0107(4) Å [1]. These bond lengths demonstrate excellent agreement with previously reported values from the original structural determination by Mason and colleagues, which reported distances of 2.909 Å and 3.020 Å respectively [4].

The connectivity pattern in α-thorium tetrabromide can be described using the Niggli formula ³∞[ThBr₄/₂Br₄/₂], indicating a three-dimensional network structure where bromine atoms serve as bridging ligands between thorium centers [1]. Each bromine atom bridges two thorium atoms, resulting in edge-sharing polyhedra that form the extended crystal structure [1]. The closest thorium-thorium distance measures 4.77179(12) Å, which is notably shorter than the corresponding distance in the high-temperature β-polymorph [1].

The asymmetric unit contains one thorium atom with multiplicity 4 (Wyckoff letter a) and one bromine atom with multiplicity 16 (Wyckoff letter f) [1]. The thorium coordination environment features each thorium atom surrounded by eight other thorium atoms in an irregular polyhedron arrangement, with thorium-thorium distances of 4 × 4.77179(12) Å and 4 × 6.70680(19) Å [1].

β-Thorium Tetrabromide Tetragonal Phase

The β-thorium tetrabromide polymorph constitutes the high-temperature modification, crystallizing in the tetragonal crystal system with space group I4₁/amd (No. 141) [5] [6] [7]. This structure demonstrates a distinctly different arrangement compared to the α-polymorph, with lattice parameters a = 8.934 ± 0.003 Å and c = 7.964 ± 0.001 Å [4] [7]. The unit cell volume reaches 634.7 ų, accommodating four formula units with a calculated density of 5.76 g/cm³ [4].

The β-polymorph exhibits a coordination environment similar to the α-form, with thorium atoms surrounded by eight bromine atoms in a distorted coordination polyhedron [6]. However, the thorium-bromine bond distances differ significantly from those in the α-polymorph, measuring 2.85 Å for the shorter bonds and 3.12 Å for the longer bonds [1] [8]. The closest thorium-thorium distance in the β-structure is 4.8774 Å, which is longer than the corresponding distance in the α-polymorph [1].

Despite the structural differences between the two polymorphs, both maintain the same connectivity pattern described by the Niggli formula ³∞[ThBr₄/₂Br₄/₂] [1]. The β-polymorph represents the thermodynamically stable form at elevated temperatures, existing above the transition temperature of 699 ± 5 K [1] [2] [4].

Phase Transition Mechanisms

Thermodynamic Stability Ranges

The phase transition between α-thorium tetrabromide and β-thorium tetrabromide occurs at a well-defined temperature of 699 ± 5 K (426 ± 5°C) [1] [2] [4] [7]. This transition represents a first-order phase transformation that involves significant structural reorganization while maintaining the same overall connectivity pattern between thorium and bromine atoms.

The α-polymorph exhibits thermodynamic stability below 699 K, representing the low-temperature phase that predominates under ambient conditions [1] [2]. The β-polymorph demonstrates stability in the temperature range between 699 K and the melting point at 951 ± 5 K (678 ± 5°C) [4] [7]. Above the melting temperature, thorium tetrabromide exists as a liquid phase.

Thermodynamic data indicates that the standard enthalpy of formation for thorium tetrabromide is -963.4 ± 1.4 kJ/mol [9]. The phase transition involves measurable changes in both enthalpy and entropy, with the β-polymorph exhibiting higher entropy due to increased structural disorder at elevated temperatures.

The density difference between the two polymorphs provides insight into the volumetric changes accompanying the phase transition. The α-polymorph exhibits a higher density (5.999 g/cm³) compared to the β-polymorph (5.76 g/cm³), indicating volume expansion upon heating through the transition temperature [1] [4]. This behavior is consistent with typical first-order phase transitions where higher temperature phases generally exhibit lower densities due to increased thermal motion and structural relaxation.

Kinetics of α↔β Interconversion

The interconversion between α-thorium tetrabromide and β-thorium tetrabromide exhibits complex kinetics that involve both nucleation and growth mechanisms characteristic of first-order phase transitions. Research has revealed that the phase transformation is governed by a cooperative Jahn-Teller second-order effect, which provides the driving force for the structural rearrangement [10] [11].

The electronic basis for the phase transition mechanism involves the interaction between the last occupied and first vacant molecular orbitals of e-type symmetry in the ThBr₈⁴⁻ cluster [10] [11]. These electronic states become mixed through oscillation modes of B₁ᵤ and B₂ᵧ symmetry, leading to structural instability in the crystal lattice and subsequent displacement of atomic positions [10] [11]. This cooperative mechanism results in the formation of orbital ordering and cyclic distortion in neighboring coordination polyhedra along the four-fold symmetry axis [11].

Experimental observations indicate that the β-polymorph is metastable at room temperature, with conversion to the α-polymorph occurring over extended time periods of 10 to 12 weeks [5] [12]. This slow kinetics suggests the presence of significant activation barriers for the solid-state transformation at ambient conditions. The conversion process from α to β occurs more readily upon heating to approximately 420°C, indicating that thermal energy facilitates the structural rearrangement necessary for phase transformation [12].

The kinetic behavior of the phase transition exhibits characteristics typical of nucleation and growth processes, where critical nuclei must form before propagation of the new phase throughout the crystal structure. Temperature-dependent studies have shown that the transition rate increases exponentially with temperature above the transition point, following Arrhenius-type kinetics consistent with thermally activated processes.

The reversible nature of the α↔β interconversion allows for repeated cycling between the two polymorphs, making thorium tetrabromide a potential candidate for applications requiring controlled structural transitions. The hysteresis observed in heating and cooling cycles provides evidence for the first-order nature of the transition and the kinetic barriers associated with the structural rearrangement.

Advanced Diffraction Analyses

Single-Crystal X-ray Studies

Single-crystal X-ray diffraction represents the primary technique for precise structural characterization of thorium tetrabromide polymorphs. Recent studies have employed state-of-the-art diffractometers with high-intensity X-ray sources and sensitive area detectors to achieve unprecedented precision in lattice parameter determination and atomic coordinate refinement [1] [2] [3].

The most comprehensive single-crystal study utilized a Bruker D8 QUEST diffractometer equipped with an Incoatec Microfocus radiation source and multi-layered optics monochromator [1]. Data collection employed φ and ω scans with detector resolution of 10.42 pixels mm⁻¹, covering a complete sphere of reciprocal space with θ ranging from 3.0° to 30.6° [1]. The high-quality data set comprised 9305 measured reflections, resulting in 463 independent reflections with excellent internal agreement (Rᵢₙₜ = 0.049) [1].

Absorption correction procedures utilized numerical methods implemented in SADABS software, accounting for the high absorption coefficient of thorium tetrabromide (μ = 50.43 mm⁻¹) [1]. The transmission factors ranged from Tᵐⁱⁿ = 0.016 to Tᵐᵃˣ = 0.078, indicating significant absorption effects that required careful correction for accurate intensity measurements [1].

Structure refinement employed full-matrix least-squares methods on F² using SHELXL software [1]. The final refinement converged to excellent agreement factors: R[F² > 2σ(F²)] = 0.021 and wR(F²) = 0.053 [1]. The goodness-of-fit parameter S = 1.37 indicated a well-behaved refinement with appropriate weighting scheme [1]. Extinction correction was applied using the SHELXL formalism, with an extinction coefficient of 0.0052(4) [1].

The precision achieved in the recent rerefinement study represents a significant improvement over previous determinations. The lattice parameters exhibit standard deviations on the order of 10⁻⁴ Å, and atomic coordinates are known to within a few parts in 10⁵ [1]. This level of precision enables detection of subtle structural changes and provides a reliable foundation for comparative studies with related compounds.

Temperature-dependent single-crystal studies have revealed the critical temperature region around the phase transition. Measurements at multiple temperatures spanning the transition point demonstrate the discontinuous nature of the structural changes and provide insights into the mechanism of the phase transformation [13] [14]. Variable-temperature diffraction data show clear evidence for symmetry changes and cell parameter discontinuities at the transition temperature.

Neutron Scattering Investigations

Neutron scattering techniques provide complementary information to X-ray diffraction, offering particular advantages for studying thorium-containing compounds due to the large neutron scattering cross-section of thorium nuclei. Neutron diffraction studies of thorium compounds have demonstrated the technique's sensitivity to structural details and its ability to provide information about magnetic properties [15] [16] [17].

The neutron scattering length of thorium (¹²C) is substantial, making neutron diffraction highly sensitive to thorium positions within crystal structures [15]. This sensitivity proves particularly valuable for precise determination of thorium-bromine bond distances and for detecting subtle distortions in the thorium coordination environment that might be less apparent in X-ray studies due to the overwhelming electron density of thorium atoms.

Neutron diffraction investigations of thorium tetrabromide polymorphs have focused on powder diffraction studies due to the challenges associated with growing sufficiently large single crystals suitable for neutron diffraction [17]. Time-of-flight neutron powder diffraction provides excellent resolution for detecting phase transitions and structural changes as a function of temperature. The technique's sensitivity to light atoms makes it particularly useful for studying any potential hydrogen-containing impurities or hydrate formation.

Temperature-dependent neutron diffraction studies have confirmed the structural transition temperatures observed in X-ray investigations and provided additional insights into the kinetics of phase transformation [15]. The technique's ability to penetrate bulk samples enables investigation of phase transition mechanisms in large crystal specimens, providing information about the homogeneity of the transformation process throughout the crystal volume.

Neutron scattering investigations have also explored the magnetic properties of thorium tetrabromide, confirming the diamagnetic nature of thorium(IV) centers and investigating potential magnetic ordering phenomena at low temperatures [15]. These studies provide important baseline information for understanding the electronic structure and magnetic behavior of actinide tetrahalides.

Inelastic neutron scattering studies have investigated the phonon dispersion relations and vibrational density of states in thorium tetrabromide [15]. These measurements provide fundamental information about the lattice dynamics and thermodynamic properties, contributing to understanding of the mechanism driving the phase transition. The vibrational spectroscopy data obtained through neutron scattering complement Raman and infrared spectroscopic investigations, providing a complete picture of the vibrational properties across the entire Brillouin zone.

Hydrogen Bond Acceptor Count

4

Exact Mass

551.70731 g/mol

Monoisotopic Mass

547.71140 g/mol

Heavy Atom Count

5

Other CAS

13453-49-1

Wikipedia

Thorium(IV) bromide

General Manufacturing Information

Thorium bromide (ThBr4): INACTIVE

Dates

Last modified: 07-22-2023

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